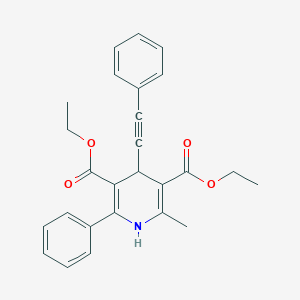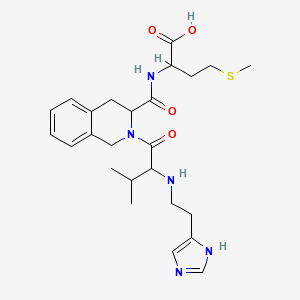
imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties .
Preparation Methods
The synthesis of imidazole derivatives, including imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH, typically involves multicomponent reactions. These reactions often include the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines . The reaction conditions can vary, but they often involve the use of catalysts and can be conducted under solvent-based or green chemistry methods . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring efficiency and cost-effectiveness .
Chemical Reactions Analysis
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted imidazole derivatives .
Scientific Research Applications
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . They are also used in the development of enzyme inhibitors and as therapeutic agents . In industry, imidazole derivatives are utilized in the production of ionic liquids and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act on various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they can inhibit the activity of certain enzymes involved in disease processes, thereby exerting their pharmacological effects .
Comparison with Similar Compounds
Imidazol-3-ylethyl-DL-Val-DL-Tic-DL-Met-OH can be compared with other imidazole derivatives such as 1,3-diazole and 2,4,5-trisubstituted imidazoles . While these compounds share a common imidazole core, their substituents and specific chemical properties can vary, leading to differences in their applications and effectiveness . This compound is unique due to its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H35N5O4S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[2-[2-[2-(1H-imidazol-5-yl)ethylamino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H35N5O4S/c1-16(2)22(27-10-8-19-13-26-15-28-19)24(32)30-14-18-7-5-4-6-17(18)12-21(30)23(31)29-20(25(33)34)9-11-35-3/h4-7,13,15-16,20-22,27H,8-12,14H2,1-3H3,(H,26,28)(H,29,31)(H,33,34) |
InChI Key |
RDECPKAPXFKZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)NC(CCSC)C(=O)O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10780992.png)
![13-methyl-17-(2-phenylselanylethenyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781000.png)
![4-[1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10781001.png)
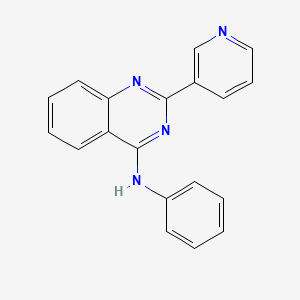
![N-(3-Carboxy-3-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-propyl)-phthalamic acid](/img/structure/B10781017.png)
![3-Amino-2-{3-[4-(2-methoxy-phenyl)-piperidin-1-yl]-propylsulfanyl}-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10781019.png)
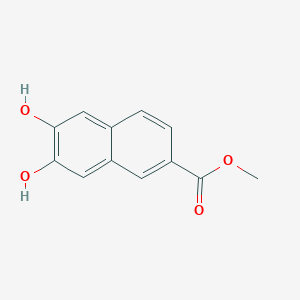
![Methyl 3-(4-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10781029.png)
![4-(1,3-Dioxoisoindol-2-yl)-2-[[4-methyl-1-[[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781031.png)
![1-(1-Methyl-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10781032.png)
![Diethyl 2-methyl-4-[2-(4-nitrophenyl)ethenyl]-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10781033.png)
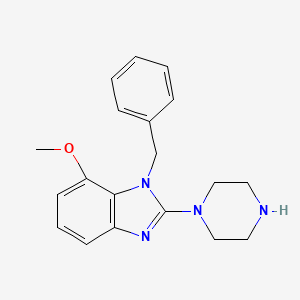
![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)
